Silane, trimethoxy(oxiranylmethyl)-

Vue d'ensemble

Description

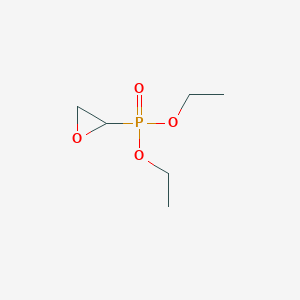

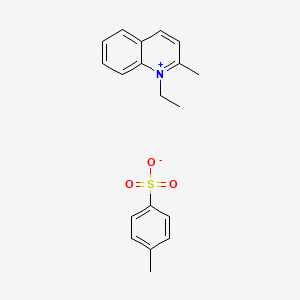

“Silane, trimethoxy(oxiranylmethyl)-” is an organosilicon compound . It’s also known by other names such as “Silane, [3- (2,3-epoxypropoxy)propyl]trimethoxy-”, “γ-Glycidoxypropyltrimethoxysilane”, and "[3- (Glycidyloxy)propyl]trimethoxysilane" .

Synthesis Analysis

Trimethoxysilane can be produced in a complicated synthesis. This synthesis includes steps such as using a wet chemical reduction method to prepare nano-copper, then preparing a silicon powder-nano-copper catalyst mixture, which is followed by preparing trimethoxysilane by a fixed bed reactor . There are multiple synthesis methods of trimethoxysilane, which includes the direct synthesis of trialkoxysilane .Molecular Structure Analysis

The molecular formula of “Silane, trimethoxy(oxiranylmethyl)-” is C9H20O5Si . The IUPAC Standard InChI is InChI=1S/C9H20O5Si/c1-10-15(11-2,12-3)6-4-5-13-7-9-8-14-9/h9H,4-8H2,1-3H3 .Chemical Reactions Analysis

Trimethoxysilane is an important substance for producing silane coupling agents. It contains both hydrolyzable siloxane bonds as well as an active silicon-hydrogen bond. Thereby it can be utilized in a series of reactions, such as copolymerization, polycondensation, and disproportionation reactions .Physical And Chemical Properties Analysis

Trimethoxysilane is a clear colorless liquid with a density of 0.96 g/mL. It has a melting point of -115 °C and a boiling point of 84 °C. It is slightly soluble in water .Applications De Recherche Scientifique

Photografting Applications

Trimethoxy(oxiranylmethyl)silane has been utilized in photografting applications. For example, (N,N-diethylamino)dithiocarbamoylpropyl(trimethoxy)silane (DATMS), a silane coupling agent with a photosensitive group, was used for photograft polymerization on glass surfaces (Kobayashi et al., 1992).

Biochip Applications

Silane, specifically triethoxy and trimethoxy variants with an unprotected hydroxylamine group, was utilized for the grafting on oxidized silicon wafers, demonstrating efficiency in covalent immobilization of peptides (Martin et al., 2005).

Photopatternable Monolayers

Trimethoxy-[11-(2-nitrobenzyloxy)undecyl]silane and similar compounds were used for creating photopatternable siloxane-based monolayers, offering potential applications in microelectronics and nanotechnology (Zubkov et al., 2005).

Wearable Sensors Development

In the development of stimuli-responsive materials, trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane has been used for functionalizing polyethylene terephthalate fabrics, showing potential for creating wearable pH sensors (Trovato et al., 2022).

Polymer Synthesis

Trimethylsilanes, including trimethyl(propynyloxy)silane, have been used in the chemical vapor deposition of organosilicon polymers, finding applications in materials science and coating technologies (Pola et al., 2001).

Surface Modification of Silica

Organosilanes, such as trimethoxy(propyl)silane and its variants, have been studied for their roles in modifying the surface property of silica nanoparticles, crucial for enhancing interfacial properties in polymer composites (Ji et al., 2017).

Polymerization Processes

Silane coupling agents have been employed in various polymerization processes, such as with vinyl monomer and acrylic derivatives, highlighting their versatility in creating diverse polymeric materials with specific properties (Rao & Babu, 1989).

Enhancing Adhesion Properties

Silane coupling agents like γ-mercapto propyl trimethoxy silane have been used to enhance the adhesiveness of thin films, such as indium tin oxide on substrates, relevant in electronics and surface coatings (Wu, Liu, & Wang, 2010).

Mécanisme D'action

Safety and Hazards

Trimethoxy Silane can cause severe eye burns leading to permanent damage. Breathing Trimethoxy Silane can irritate the nose, throat, and lungs causing coughing, wheezing, and/or shortness of breath. High exposure to Trimethoxy Silane may cause headache, drowsiness, and seizures. Trimethoxy Silane may affect the kidneys .

Propriétés

IUPAC Name |

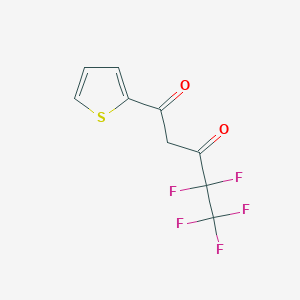

trimethoxy(oxiran-2-ylmethyl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O4Si/c1-7-11(8-2,9-3)5-6-4-10-6/h6H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEAZOECJMOZWTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CC1CO1)(OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O4Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30619104 | |

| Record name | Trimethoxy[(oxiran-2-yl)methyl]silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Silane, trimethoxy(oxiranylmethyl)- | |

CAS RN |

20222-57-5 | |

| Record name | Trimethoxy[(oxiran-2-yl)methyl]silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate](/img/structure/B3049249.png)

![4-Thiazolecarboxaldehyde, 2-[(dimethylamino)methyl]-](/img/structure/B3049250.png)